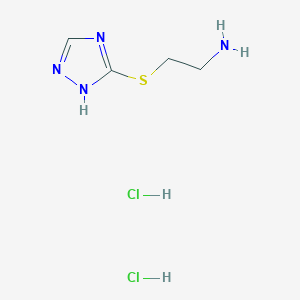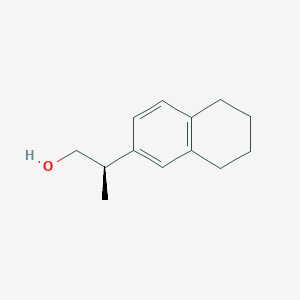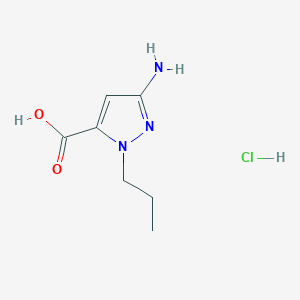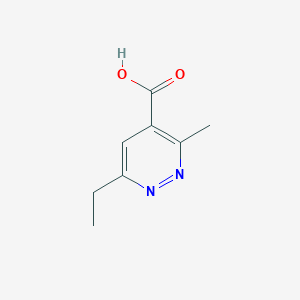
2-((1H-1,2,4-Triazol-5-yl)thio)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-1,2,4-Triazol-5-yl)thio)ethanamine dihydrochloride, also known as TETA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TETA is a thiol-containing compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Antifungal Applications
Triazole derivatives exhibit potent antifungal properties. They are commonly used in the treatment of fungal infections. For instance, fluconazole and voriconazole are commercially available triazole-containing drugs used to combat fungal pathogens . These compounds interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol 14α-demethylase.
Anticancer Potential
Triazoles have been investigated for their anticancer effects. Researchers have synthesized novel 1,2,3-triazole derivatives and evaluated their antiproliferative activity against human acute myeloid leukemia (AML) cells. These compounds represent a promising avenue for cancer therapy .
Antioxidant Properties
Some triazole derivatives exhibit antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative damage makes them relevant in the field of oxidative stress research .
Antiviral Applications
Triazoles have shown promise as antiviral agents. While specific studies on the compound are limited, the broader class of triazoles has been explored for their potential in inhibiting viral replication .
Anti-inflammatory and Analgesic Effects
Triazole-containing compounds may possess anti-inflammatory and analgesic properties. Although more research is needed, these properties make them interesting candidates for drug development .
Other Potential Applications
Beyond the mentioned fields, triazoles have been investigated for their roles in antiepileptic, antihypertensive, antidepressant, antidiabetic, and antianxiety therapies. However, specific studies on 2-(1H-1,2,4-Triazol-5-ylthio)ethylamine dihydrochloride are scarce, and further research is warranted .
Mechanism of Action
Mode of Action
It’s known that triazole derivatives can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This suggests that the compound might interact with its targets through similar mechanisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature can affect the activation energy required for the compound to interact with its targets .
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S.2ClH/c5-1-2-9-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXDXIKLVNPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-1,2,4-Triazol-5-yl)thio)ethanamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)
![N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2462448.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2462450.png)
![(3aR,6aS)-tert-butyl 5-(6-chloropyrazin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2462451.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)

![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)


![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)
